Anthracen-2-yldiphenylphosphane
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Overview
Description
Anthracen-2-yldiphenylphosphane is an organophosphorus compound that features an anthracene moiety bonded to a diphenylphosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracen-2-yldiphenylphosphane typically involves the reaction of anthracene with diphenylphosphane under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, which allows for the formation of the desired product with high efficiency .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Anthracen-2-yldiphenylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the anthracene moiety .
Scientific Research Applications
Anthracen-2-yldiphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s photophysical properties make it useful in fluorescence-based assays and imaging.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which anthracen-2-yldiphenylphosphane exerts its effects is primarily through its interaction with molecular targets via its phosphane and anthracene groups. The phosphane group can coordinate with metal centers, facilitating catalytic reactions, while the anthracene moiety can participate in photophysical processes, such as fluorescence and energy transfer .
Comparison with Similar Compounds
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
- 9,10-Bis(phenylethynyl)anthracene
Comparison: Anthracen-2-yldiphenylphosphane is unique due to the presence of both the anthracene and diphenylphosphane groups, which confer distinct photophysical and chemical properties. Compared to similar compounds, it offers a combination of fluorescence and coordination capabilities, making it versatile for various applications .
Properties
Molecular Formula |
C26H19P |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
anthracen-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C26H19P/c1-3-11-24(12-4-1)27(25-13-5-2-6-14-25)26-16-15-22-17-20-9-7-8-10-21(20)18-23(22)19-26/h1-19H |
InChI Key |
XYNLBOCAVWZWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origin of Product |
United States |
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